![molecular formula C17H13BrN2O B12521742 8-Bromo-3-methyl-1-phenyl-1,4-dihydro[1]benzopyrano[4,3-c]pyrazole CAS No. 654651-00-0](/img/structure/B12521742.png)
8-Bromo-3-methyl-1-phenyl-1,4-dihydro[1]benzopyrano[4,3-c]pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Bromo-3-methyl-1-phenyl-1,4-dihydro1benzopyrano[4,3-c]pyrazole is a heterocyclic compound that belongs to the class of pyrazoles. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties . This compound, in particular, has garnered interest for its potential biological and pharmacological activities.
Preparation Methods
The synthesis of 8-Bromo-3-methyl-1-phenyl-1,4-dihydro1benzopyrano[4,3-c]pyrazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of a bromophenyl derivative with a methylphenyl compound, followed by cyclization to form the pyrazole ring . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as the use of specific catalysts and solvents .
Chemical Reactions Analysis
8-Bromo-3-methyl-1-phenyl-1,4-dihydro1benzopyrano[4,3-c]pyrazole undergoes various chemical reactions, including:
Scientific Research Applications
8-Bromo-3-methyl-1-phenyl-1,4-dihydro1
Mechanism of Action
The mechanism of action of 8-Bromo-3-methyl-1-phenyl-1,4-dihydro1benzopyrano[4,3-c]pyrazole involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity . The exact pathways and molecular targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
8-Bromo-3-methyl-1-phenyl-1,4-dihydro1benzopyrano[4,3-c]pyrazole can be compared with other pyrazole derivatives, such as:
3,5-Diaryl-4-bromopyrazoles: These compounds also contain a bromine atom and exhibit similar reactivity patterns.
Pyrazoloquinolines: These compounds share a similar core structure but differ in their substitution patterns and biological activities.
Pyrazolo[1,5-a]pyrimidines: These compounds are structurally related but have different pharmacological profiles.
The uniqueness of 8-Bromo-3-methyl-1-phenyl-1,4-dihydro1benzopyrano[4,3-c]pyrazole lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
CAS No. |
654651-00-0 |
|---|---|
Molecular Formula |
C17H13BrN2O |
Molecular Weight |
341.2 g/mol |
IUPAC Name |
8-bromo-3-methyl-1-phenyl-4H-chromeno[4,3-c]pyrazole |
InChI |
InChI=1S/C17H13BrN2O/c1-11-15-10-21-16-8-7-12(18)9-14(16)17(15)20(19-11)13-5-3-2-4-6-13/h2-9H,10H2,1H3 |
InChI Key |
XJVYVVOWCNJAJC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1COC3=C2C=C(C=C3)Br)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Tetradec-1-en-3-yn-1-yl)-5-[(trimethylsilyl)ethynyl]pyridine](/img/structure/B12521660.png)
![(2S,3R,4S)-2-{2-[(Propan-2-yl)amino]ethyl}pyrrolidine-3,4-diol](/img/structure/B12521668.png)
![3-Methoxy-4-[3-(4-methylpiperazin-1-yl)propoxy]benzaldehyde](/img/structure/B12521671.png)
![2-[(3,4-Difluorophenyl)ethynyl]-5-ethenyl-1,3-difluorobenzene](/img/structure/B12521678.png)
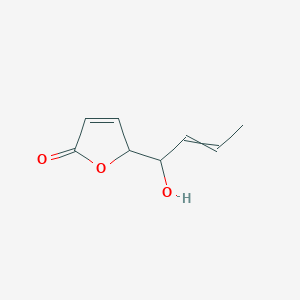
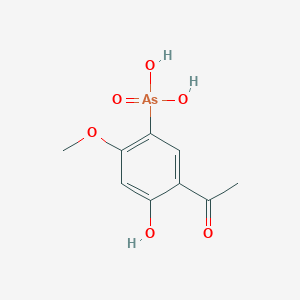
![2-[[2-(2-Methoxyethoxy)ethoxy]methyl]-1H-imidazole](/img/structure/B12521702.png)


![N-[1-(2-Chlorophenyl)propyl]-4-methylbenzene-1-sulfonamide](/img/structure/B12521732.png)
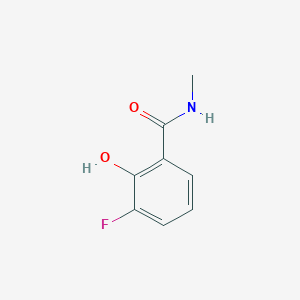
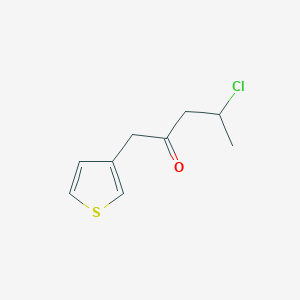
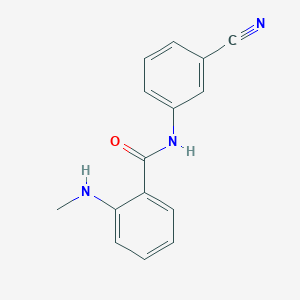
![1-Decyl-[4,4'-bipyridin]-1-ium iodide](/img/structure/B12521758.png)
